CGP77675 hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

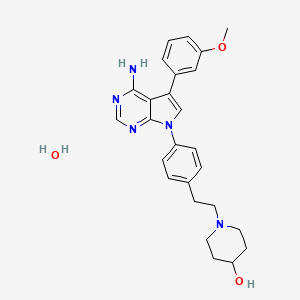

C26H31N5O3 |

|---|---|

Poids moléculaire |

461.6 g/mol |

Nom IUPAC |

1-[2-[4-[4-amino-5-(3-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]ethyl]piperidin-4-ol;hydrate |

InChI |

InChI=1S/C26H29N5O2.H2O/c1-33-22-4-2-3-19(15-22)23-16-31(26-24(23)25(27)28-17-29-26)20-7-5-18(6-8-20)9-12-30-13-10-21(32)11-14-30;/h2-8,15-17,21,32H,9-14H2,1H3,(H2,27,28,29);1H2 |

Clé InChI |

LSXWPUKDLIQZLP-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC(=C1)C2=CN(C3=NC=NC(=C23)N)C4=CC=C(C=C4)CCN5CCC(CC5)O.O |

Origine du produit |

United States |

Foundational & Exploratory

CGP77675 Hydrate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP77675 hydrate (B1144303) is a potent and selective inhibitor of Src family kinases (SFKs), a group of non-receptor tyrosine kinases that play critical roles in a myriad of cellular processes. Dysregulation of SFK signaling is implicated in various pathologies, including cancer and bone diseases. This technical guide provides an in-depth overview of the mechanism of action of CGP77675, detailing its inhibitory activities, impact on key signaling pathways, and its application in stem cell biology. Experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.

Introduction

Src family kinases (SFKs) are pivotal regulators of signal transduction pathways that govern cell proliferation, differentiation, migration, and survival. The family includes several members such as Src, Lck, and c-Yes. Their aberrant activation is a common feature in many human cancers, making them attractive targets for therapeutic intervention. CGP77675 has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of SFKs. This document serves as a technical guide to the molecular mechanisms underpinning the therapeutic and research applications of CGP77675.

Mechanism of Action: Inhibition of Src Family Kinases

CGP77675 is an orally active and potent inhibitor that targets the kinase domain of Src family kinases.[1][2] It effectively blocks the phosphorylation of peptide substrates and the autophosphorylation of purified Src, with IC50 values in the low nanomolar range.[1][3] This inhibition of kinase activity is the primary mechanism through which CGP77675 exerts its biological effects.

In Vitro Kinase Inhibition

The inhibitory potency of CGP77675 has been quantified against various kinases, demonstrating a high degree of selectivity for the Src family.

| Target Kinase | IC50 Value | Reference |

| Src (peptide substrate phosphorylation) | 5-20 nM | [3] |

| Src (autophosphorylation) | 40 nM | [3] |

| Lck | 290 nM | [4] |

| c-Yes | Low nanomolar | [5] |

| EGFR | 150 nM | [4] |

| KDR (VEGFR2) | 1.0 µM | [1] |

| v-Abl | 310 nM | [4] |

| Focal Adhesion Kinase (FAK) | 200 nM | [4] |

Impact on Downstream Signaling Pathways

By inhibiting Src family kinases, CGP77675 modulates several downstream signaling cascades that are crucial for cellular function and disease progression.

The Src-Focal Adhesion Kinase (FAK) Signaling Axis

Focal Adhesion Kinase (FAK) is a key substrate of Src and a critical mediator of integrin and growth factor receptor signaling. The interplay between Src and FAK is fundamental in regulating cell adhesion, migration, and invasion.

Upon activation by extracellular signals, FAK autophosphorylates at tyrosine residue 397 (Tyr397). This phosphotyrosine residue serves as a docking site for the SH2 domain of Src. The recruitment of Src to FAK leads to the subsequent phosphorylation of other tyrosine residues on FAK by Src, including Tyr576 and Tyr577 in the kinase domain activation loop, resulting in the full catalytic activation of FAK.[6] This FAK/Src complex then phosphorylates various downstream substrates, such as paxillin (B1203293) and p130cas, to promote cell motility.[7]

CGP77675, by inhibiting Src, prevents the trans-phosphorylation and full activation of FAK, thereby disrupting the downstream signaling events that lead to cell migration and invasion.[8]

Maintenance of Embryonic Stem Cell Pluripotency

CGP77675, in combination with a Glycogen Synthase Kinase 3 (GSK3) inhibitor such as CHIR99021, has been shown to maintain the self-renewal and pluripotency of mouse embryonic stem cells (mESCs).[3][4] This dual inhibition, termed "alternative 2i," provides a robust method for culturing mESCs in a naive, undifferentiated state.

The conventional "2i" method involves the inhibition of the MAP kinase pathway and GSK3. The "alternative 2i" approach replaces the MAP kinase inhibitor with the Src inhibitor CGP77675. This suggests that Src signaling is involved in the differentiation of mESCs and that its inhibition, along with the inhibition of GSK3, is sufficient to block differentiation pathways and promote pluripotency.

Experimental Protocols

The following protocols are representative methodologies for investigating the effects of CGP77675.

In Vitro Src Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of CGP77675 on Src kinase in vitro.

Materials:

-

Recombinant human Src kinase

-

Biotinylated peptide substrate (e.g., Signal Transduction Protein (Tyr160))

-

CGP77675 hydrate

-

ATP

-

Kinase buffer (e.g., 240 mM HEPES pH 7.5, 20 mM MgCl2, 20 mM MnCl2, 12 µM Na3VO4)

-

DTT

-

Stop buffer (e.g., 50 mM EDTA)

-

Streptavidin-coated plates

-

Phospho-tyrosine specific antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Plate reader

Procedure:

-

Prepare a 4X reaction cocktail containing Src kinase in kinase buffer with DTT.

-

Serially dilute CGP77675 to various concentrations.

-

In a multi-well plate, incubate the 4X reaction cocktail with the diluted CGP77675 or vehicle control for 10-15 minutes at room temperature.

-

Prepare a 2X ATP/substrate cocktail containing ATP and the biotinylated peptide substrate.

-

Initiate the kinase reaction by adding the 2X ATP/substrate cocktail to the wells.

-

Incubate the reaction plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding the stop buffer.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind.

-

Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the phospho-tyrosine specific primary antibody and incubate for 60 minutes at room temperature.

-

Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 60 minutes at room temperature.

-

Wash the plate and add the chemiluminescent substrate.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value of CGP77675 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of FAK Phosphorylation

This protocol describes how to assess the effect of CGP77675 on FAK phosphorylation in a cell-based assay.[6][9]

Materials:

-

Cell line of interest (e.g., HeLa, MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-Src (Tyr416), anti-total Src, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of CGP77675 or vehicle control for the desired time period.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total FAK and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of FAK phosphorylation.

Mouse Embryonic Stem Cell Culture with "Alternative 2i"

This protocol provides a method for maintaining mESCs in a pluripotent state using CGP77675 and CHIR99021.[10][11]

Materials:

-

Mouse embryonic stem cells (e.g., E14)

-

Gelatin-coated culture plates

-

mESC culture medium (e.g., KnockOut DMEM, 15% FBS, 2 mM L-glutamine, 0.1 mM non-essential amino acids, 1% penicillin/streptomycin, 0.1 mM 2-mercaptoethanol, 1000 U/mL LIF)

-

N2B27 medium

-

This compound

-

CHIR99021

-

Accutase or Trypsin-EDTA

Procedure:

-

Coat culture plates with 0.1% gelatin for at least 30 minutes at 37°C.

-

Thaw and plate mESCs on the gelatin-coated plates in mESC culture medium.

-

To switch to "alternative 2i" conditions, aspirate the mESC medium and replace it with N2B27 medium supplemented with CGP77675 (e.g., 3 µM) and CHIR99021 (e.g., 1 µM).

-

Culture the cells at 37°C in a 5% CO2 incubator.

-

Change the medium daily.

-

Passage the cells every 2-3 days using Accutase or Trypsin-EDTA when the colonies become confluent.

-

Monitor the cells for the maintenance of pluripotent morphology (round, compact colonies) and periodically assess the expression of pluripotency markers (e.g., Oct4, Nanog) by immunofluorescence or qPCR.

Conclusion

This compound is a powerful research tool for investigating the roles of Src family kinases in health and disease. Its potent and selective inhibitory activity allows for the precise dissection of Src-mediated signaling pathways. The ability of CGP77675 to modulate complex cellular processes such as cell migration and stem cell pluripotency highlights its significance in both basic research and as a potential starting point for the development of novel therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers to explore the multifaceted actions of this important kinase inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for Establishing Mouse Embryonic Stem Cells as a System to Study Histone Inheritance Pattern at Si... [protocols.io]

- 3. axonmedchem.com [axonmedchem.com]

- 4. stemcell.com [stemcell.com]

- 5. imrpress.com [imrpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Mouse Embryonic Stem Cell Culture Procedures & Protocols [sigmaaldrich.com]

- 8. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. coriell.org [coriell.org]

- 11. reprocell.com [reprocell.com]

CGP77675 Hydrate: An In-depth Technical Guide to a Potent Src Family Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CGP77675 hydrate (B1144303), a potent and orally active inhibitor of the Src family kinases (SFKs). This document consolidates key biochemical data, detailed experimental protocols, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Core Concepts and Mechanism of Action

CGP77675 is a pyrrolopyrimidine-based compound that functions as a competitive inhibitor of the ATP-binding site of Src family kinases.[1] Its primary mechanism of action involves the inhibition of both the phosphorylation of peptide substrates and the autophosphorylation of Src itself. The Src family of non-receptor tyrosine kinases, which includes Src, Lck, Fyn, and Yes, are crucial regulators of a multitude of cellular processes such as proliferation, differentiation, migration, and survival.[2] Dysregulation of Src activity is a common feature in various cancers, making it a key therapeutic target.[3]

Quantitative Biochemical Data

The inhibitory activity of CGP77675 has been characterized against a panel of kinases. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of CGP77675 Against Purified Kinases

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| c-Src (peptide substrate) | 5 - 20 | Enzymatic | [4][5] |

| c-Src (autophosphorylation) | 40 | Enzymatic | [4][5] |

| Lck | 290 | Enzymatic | [4] |

| Yes | Low nanomolar | Enzymatic | N/A |

| v-Abl | 310 | Enzymatic | [4] |

| Epidermal Growth Factor Receptor (EGFR) | 150 | Enzymatic | [4] |

| Vascular Endothelial Growth Factor Receptor (KDR) | 1000 | Enzymatic | [4] |

| Focal Adhesion Kinase (FAK) | 200 | Enzymatic | [4] |

| Cdc2 | >10,000 | Enzymatic | [4] |

Table 2: Cellular Inhibitory Activity of CGP77675

| Cellular Target/Process | IC50 (µM) | Cell Line/System | Reference |

| Src phosphorylation | 0.2 | Src-overexpressing IC8.1 cells | [1] |

| FAK phosphorylation | 0.2 | IC8.1 cells | [1] |

| Paxillin phosphorylation | 0.5 | IC8.1 cells | [1] |

| Parathyroid hormone-induced bone resorption | 0.8 | Rat fetal long bone cultures | [1] |

Signaling Pathways

CGP77675 exerts its cellular effects by modulating key signaling pathways downstream of Src. The following diagram illustrates the canonical Src signaling cascade and the points of intervention by CGP77675.

Experimental Protocols

This section provides detailed methodologies for key experiments involving CGP77675.

In Vitro Src Kinase Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of CGP77675 against Src kinase.

Materials:

-

Recombinant active Src kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

CGP77675 hydrate

-

96-well plates

-

Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)

Procedure:

-

Compound Preparation: Prepare a serial dilution of CGP77675 in kinase buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

-

Kinase Reaction Setup:

-

In a 96-well plate, add the diluted CGP77675 or vehicle control.

-

Add recombinant Src kinase to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

-

Reaction Initiation:

-

Prepare a substrate/ATP master mix in kinase buffer. The final concentrations should be optimized, but a starting point is the Km value of ATP for Src and a saturating concentration of the peptide substrate.

-

Add the substrate/ATP mix to each well to initiate the kinase reaction.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

Reaction Termination and Detection:

-

Stop the reaction according to the specific assay kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).

-

Detect the amount of phosphorylated substrate using a suitable method. This could involve measuring the consumption of ATP (e.g., using Kinase-Glo®), or detecting the phosphorylated peptide using a specific antibody in an ELISA format, or by measuring the incorporation of ³²P-ATP.

-

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all readings.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percentage of inhibition versus the log concentration of CGP77675 and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot Analysis of Src, FAK, and Paxillin Phosphorylation

This protocol describes how to assess the effect of CGP77675 on the phosphorylation status of Src and its downstream targets, FAK and paxillin, in a cellular context.

Materials:

-

Cell line of interest (e.g., Src-overexpressing IC8.1 cells, T47D breast cancer cells, or ImSt immortalized mouse stomach epithelial cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies:

-

Anti-phospho-Src (Tyr416)

-

Anti-total Src

-

Anti-phospho-FAK (Tyr397)

-

Anti-total FAK

-

Anti-phospho-paxillin (Tyr118)

-

Anti-total paxillin

-

Anti-β-actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with various concentrations of CGP77675 (e.g., 0.04, 0.2, 1, 5, and 10 µM) for a specified duration (e.g., 2 hours).[1] Include a vehicle-treated control.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels and the loading control.

-

Cell Viability (MTT) Assay

This protocol provides a method to assess the effect of CGP77675 on the viability of a chosen cell line.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of CGP77675 in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of CGP77675. Include a vehicle control and a no-cell control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15-20 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control wells from all other readings.

-

Calculate the percentage of cell viability for each treatment by normalizing the absorbance to that of the vehicle-treated control cells (set to 100%).

-

Maintenance of Mouse Embryonic Stem Cells (mESCs) with the "Alternative 2i" (a2i) Medium

CGP77675, in combination with the GSK3 inhibitor CHIR99021, can be used to maintain the pluripotency of mouse embryonic stem cells in a serum-free medium, a formulation referred to as "alternative 2i" or "a2i".[5]

Materials:

-

Mouse embryonic stem cells (mESCs)

-

Basal medium (e.g., N2B27 medium)

-

CHIR99021

-

This compound

-

Leukemia Inhibitory Factor (LIF)

-

Gelatin-coated tissue culture plates

a2i Medium Formulation:

-

Basal medium (N2B27)

-

3 µM CHIR99021

-

2 µM CGP77675

-

1000 U/mL LIF

Procedure:

-

Plate Coating: Coat tissue culture plates with 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate the gelatin solution before use.

-

Cell Culture:

-

Thaw and culture mESCs on the gelatin-coated plates in the a2i medium.

-

Change the medium daily.

-

Passage the cells every 2-3 days, or when the colonies become large and start to differentiate. To passage, aspirate the medium, wash with PBS, and dissociate the cells with a suitable reagent (e.g., Accutase). Re-plate the cells at an appropriate split ratio.

-

-

Monitoring Pluripotency: Regularly assess the morphology of the mESC colonies, which should be round and dome-shaped. Pluripotency can be further confirmed by staining for markers such as Oct4, Nanog, and alkaline phosphatase.

Conclusion

This compound is a valuable research tool for investigating the roles of Src family kinases in health and disease. Its high potency and oral bioavailability make it a relevant compound for both in vitro and in vivo studies. This technical guide provides a solid foundation of data and protocols to facilitate the effective use of CGP77675 in the laboratory. Researchers should always optimize the provided protocols for their specific cell lines and experimental conditions.

References

- 1. CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. Paxillin Binding Is Not the Sole Determinant of Focal Adhesion Localization or Dominant-Negative Activity of Focal Adhesion Kinase/Focal Adhesion Kinase-related Nonkinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. axonmedchem.com [axonmedchem.com]

CGP77675 Hydrate: A Technical Guide to its Application as a Src Family Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP77675 hydrate (B1144303) is a potent and selective, orally active inhibitor of Src family kinases (SFKs). This small molecule has become an invaluable tool in cellular biology research, enabling the elucidation of signaling pathways governed by SFKs. Its utility spans across multiple research areas, including the investigation of bone resorption, the regulation of epithelial tight junction formation, and the maintenance of pluripotency in embryonic stem cells. This technical guide provides an in-depth overview of CGP77675 hydrate, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its primary applications, and visual representations of the associated signaling pathways.

Core Mechanism of Action and Kinase Selectivity

This compound exerts its biological effects through the competitive inhibition of the ATP-binding site of Src family kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition blocks the initiation and propagation of signaling cascades that are critically dependent on SFK activity.

Quantitative Inhibitor Potency

The inhibitory activity of this compound has been quantified against a range of kinases. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

| Target Kinase | IC50 | Notes |

| c-Src (peptide substrate) | 5-20 nM | Inhibition of the phosphorylation of peptide substrates.[1][2][3] |

| c-Src (autophosphorylation) | 40 nM | Inhibition of the autophosphorylation of purified c-Src.[1][2][3] |

| c-Yes | Low nM range | A member of the Src family of kinases.[1] |

| Lck | 0.29 µM (290 nM) | A member of the Src family of kinases.[2][4] |

| EGFR | 0.15 µM (150 nM) | Epidermal Growth Factor Receptor.[2][4] |

| KDR (VEGFR2) | 1.0 µM (1000 nM) | Kinase insert domain receptor.[2][4] |

| v-Abl | 0.31 µM (310 nM) | Abelson murine leukemia viral oncogene homolog 1.[2][4] |

| FAK | 0.2 µM (200 nM) | Focal Adhesion Kinase.[5] |

| Cdc2 | > 10 µM | Cell division control protein 2.[5] |

Applications in Cellular Biology Research

Inhibition of Bone Resorption

Src kinases are highly expressed in osteoclasts and are essential for their bone-resorbing activity. CGP77675 has been instrumental in studying the role of Src in this process.

This protocol is adapted from the methodologies used in foundational studies of CGP77675's effect on osteoclasts.

Objective: To determine the effect of CGP77675 on bone resorption by osteoclasts in vitro.

Materials:

-

Osteoclasts (e.g., isolated from rabbit long bones or differentiated from bone marrow precursors)

-

Bovine cortical bone slices

-

Cell culture medium (e.g., Medium 199 with 10% fetal bovine serum)

-

Parathyroid hormone (PTH) or other osteoclast-activating factors

-

This compound (stock solution in DMSO)

-

Fixation and staining reagents for visualizing resorption pits (e.g., toluidine blue)

-

Microscope with image analysis software

Procedure:

-

Prepare bovine bone slices and place them in a 96-well plate.

-

Isolate and seed osteoclasts onto the bone slices.

-

Allow cells to attach and spread for a few hours.

-

Pre-incubate the cells with varying concentrations of this compound for 2 hours.

-

Stimulate bone resorption by adding an activating factor such as PTH.

-

Incubate for 24-48 hours.

-

Remove the cells from the bone slices.

-

Stain the bone slices to visualize the resorption pits.

-

Quantify the resorbed area using image analysis software.

Expected Outcome: CGP77675 is expected to inhibit PTH-induced bone resorption in a dose-dependent manner, with a reported IC50 of approximately 0.8 µM in rat fetal long bone cultures.[4]

Regulation of Tight Junction Formation

The non-receptor tyrosine kinase c-Yes, an SFK member, plays a crucial role in the formation of tight junctions in epithelial cells through its interaction with the tight junction protein occludin. CGP77675 has been used to probe this interaction and its functional consequences.

This protocol is based on the work of Chen et al. (2002) using Madin-Darby canine kidney (MDCK) epithelial cells.

Objective: To investigate the role of c-Yes kinase activity in the formation of tight junctions.

Materials:

-

MDCK cells

-

Low calcium medium (e.g., DMEM with 5-10 µM Ca²⁺)

-

Normal calcium medium (e.g., DMEM with 1.8 mM Ca²⁺)

-

This compound (stock solution in DMSO)

-

Antibodies for immunoprecipitation and Western blotting (anti-occludin, anti-c-Yes, anti-phosphotyrosine)

-

Reagents for immunoprecipitation and Western blotting

-

Transepithelial electrical resistance (TER) measurement system

Procedure:

-

Culture MDCK cells to confluence.

-

Induce tight junction disassembly by switching to a low calcium medium for 16-18 hours.

-

To induce synchronous tight junction formation, switch the cells back to a normal calcium medium.

-

In a parallel set of experiments, add CGP77675 to the normal calcium medium at the time of the switch.

-

Monitor the formation of tight junctions over several hours by measuring TER.

-

At various time points, lyse the cells and perform immunoprecipitation with an anti-occludin antibody.

-

Analyze the immunoprecipitates by Western blotting using anti-phosphotyrosine and anti-c-Yes antibodies to assess occludin phosphorylation and its association with c-Yes.

Expected Outcome: In the absence of CGP77675, the switch to normal calcium will induce tyrosine phosphorylation of occludin, its association with c-Yes, and an increase in TER. CGP77675 is expected to inhibit the tyrosine phosphorylation of occludin and prevent the increase in TER, demonstrating the necessity of c-Yes kinase activity for tight junction formation.[2]

Maintenance of Embryonic Stem Cell Pluripotency

CGP77675, in combination with a GSK3 inhibitor, has been shown to maintain the pluripotency and self-renewal of mouse embryonic stem cells (mESCs) in a serum-free culture system, termed "alternative 2i".

This protocol is based on the findings of Shimizu et al. (2012).

Objective: To maintain mESCs in an undifferentiated, pluripotent state.

Materials:

-

Mouse embryonic stem cells (mESCs)

-

N2B27 basal medium

-

CHIR99021 (GSK3 inhibitor)

-

This compound

-

Laminin-coated culture dishes

-

Standard mESC culture reagents

Procedure:

-

Coat culture dishes with laminin.

-

Prepare the "alternative 2i" medium by supplementing N2B27 basal medium with CHIR99021 (e.g., 3 µM) and CGP77675 (e.g., 1 µM).

-

Culture mESCs in the "alternative 2i" medium.

-

Passage the cells as needed.

-

Assess the pluripotency of the cultured cells by monitoring the expression of pluripotency markers (e.g., Oct4, Nanog) and by teratoma formation assays.

Expected Outcome: mESCs cultured in the "alternative 2i" medium will maintain their undifferentiated morphology and express key pluripotency markers, demonstrating self-renewal in the absence of LIF and serum.

References

CGP77675 Hydrate: A Technical Guide for Researchers

CAS Number: 234772-64-6 (for the parent compound)

Introduction

CGP77675 is a potent and orally active inhibitor of the Src family of non-receptor tyrosine kinases.[1][2][3] This technical guide provides an in-depth overview of CGP77675, including its mechanism of action, key quantitative data, experimental protocols, and its effects on signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in oncology, immunology, and cell biology.

Mechanism of Action

CGP77675 exerts its biological effects primarily through the inhibition of Src family kinases (SFKs).[4][5] SFKs are crucial regulators of a wide array of cellular processes, including proliferation, differentiation, migration, and survival.[6] CGP77675 inhibits the phosphorylation of peptide substrates and the autophosphorylation of purified Src.[1][4] By blocking the kinase activity of Src, CGP77675 can modulate downstream signaling pathways, leading to its observed anti-cancer and other cellular effects.

Quantitative Data

The inhibitory activity of CGP77675 has been characterized against a panel of kinases. The following tables summarize the key quantitative data for CGP77675.

Table 1: In Vitro Inhibitory Activity of CGP77675

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| Purified Src | Peptide Substrate Phosphorylation | 5-20 | [1][3][4] |

| Purified Src | Autophosphorylation | 40 | [1][3][4] |

| Src | 20 | [2] | |

| Lck | 290 | [1] | |

| c-Yes | Low nanomolar | [4] | |

| EGFR | 40, 150 | [1][2] | |

| KDR (VEGFR2) | 1000 | [1] | |

| v-Abl | 310 | [1] | |

| FAK | 200 | [5] | |

| Cdc2 | >10,000 | [5] |

Table 2: Cellular Activity of CGP77675

| Cell-Based Assay | Cell Line | IC50 (µM) | Reference |

| Inhibition of Src substrate (Fak and paxillin) phosphorylation | IC8.1 (Src-overexpressing) | 0.2-0.5 | [1] |

| Inhibition of parathyroid hormone-induced bone resorption | Rat fetal long bone cultures | 0.8 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving CGP77675. These protocols are based on established techniques and incorporate specific details from studies utilizing this inhibitor.

Western Blotting for Phospho-Src Substrates

This protocol is designed to assess the inhibitory effect of CGP77675 on the phosphorylation of Src downstream targets, such as FAK and Paxillin.

Materials:

-

Cell line of interest (e.g., HT-29 colon cancer cells)

-

Complete cell culture medium

-

CGP77675 hydrate

-

DMSO (for stock solution)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-FAK, anti-FAK, anti-phospho-Paxillin, anti-Paxillin, anti-beta-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of CGP77675 (e.g., 0.1, 0.5, 1, 5 µM) or vehicle (DMSO) for a specified time (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Cell Viability Assay (MTT Assay)

This protocol measures the effect of CGP77675 on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Inhibitor Treatment: Treat cells with a range of CGP77675 concentrations in triplicate for 24, 48, or 72 hours. Include vehicle-treated and no-cell controls.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

CGP77675 primarily targets the Src signaling pathway, which has extensive downstream effects. The following diagrams illustrate the key signaling cascades and a typical experimental workflow for evaluating CGP77675.

Caption: The Src signaling pathway and the inhibitory action of CGP77675.

Caption: A typical experimental workflow for evaluating CGP77675 in vitro.

References

CGP77675 Hydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CGP77675 hydrate, a potent inhibitor of Src family kinases. The document outlines its molecular properties, details key experimental protocols, and visualizes its role in significant signaling pathways.

Core Molecular Data

CGP77675 is a small molecule inhibitor targeting Src family kinases (SFKs). While often supplied as a hydrate, its precise water content can be variable. Therefore, the molecular weight is typically cited for the anhydrous form.

| Property | Value | Source(s) |

| Chemical Name | 1-[2-[4-[4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]ethyl]-4-piperidinol, hydrate | --INVALID-LINK-- |

| Molecular Formula (Anhydrous) | C₂₆H₂₉N₅O₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight (Anhydrous) | 443.54 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula (Hydrate) | C₂₆H₂₉N₅O₂ • xH₂O | --INVALID-LINK-- |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | DMSO: 10 mg/mL | --INVALID-LINK-- |

Mechanism of Action and Target Profile

CGP77675 is a potent and selective inhibitor of Src family kinases. It exerts its effects by blocking the phosphorylation of peptide substrates and the autophosphorylation of purified c-Src, with IC₅₀ values in the low nanomolar range.[1] Its inhibitory activity extends to other Src family members like Lck and c-Yes.[1] Furthermore, CGP77675 has been shown to inhibit other kinases, although at higher concentrations, including EGFR, KDR, and v-Abl.

| Target Kinase | IC₅₀ (nM) |

| c-Src (peptide substrate) | 5-20 |

| c-Src (autophosphorylation) | 40 |

| Lck | Low nanomolar |

| c-Yes | Low nanomolar |

| EGFR | 150 |

| KDR | 1000 |

| v-Abl | 310 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving CGP77675, based on established protocols for Src kinase inhibitors.

In Vitro Kinase Assay (Adapted from general protocols)

This protocol outlines a method to determine the inhibitory effect of CGP77675 on Src kinase activity in a cellular context.

Materials:

-

Cell line expressing the target Src family kinase

-

Complete cell culture medium

-

Serum-free medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

CGP77675 stock solution (in DMSO)

-

Antibodies for immunoprecipitation and western blotting (anti-Src, anti-phospho-Src)

-

Protein A/G agarose (B213101) beads

-

Kinase assay buffer

-

ATP and a suitable peptide substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells overnight if required to reduce basal signaling.

-

Treat cells with varying concentrations of CGP77675 or vehicle (DMSO) for a specified duration (e.g., 1-2 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation (Optional, for specific kinase analysis):

-

Incubate the cell lysate with an antibody specific to the kinase of interest (e.g., anti-Src) overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-kinase complex.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Kinase Assay:

-

Resuspend the immunoprecipitated beads (or use a portion of the whole-cell lysate) in kinase assay buffer.

-

Initiate the kinase reaction by adding ATP and a specific peptide substrate.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Analyze the phosphorylation of the substrate or the autophosphorylation of the kinase by western blotting using phospho-specific antibodies.

-

In Vivo Xenograft Mouse Model (Adapted from general protocols)

This protocol provides a general framework for evaluating the anti-tumor efficacy of CGP77675 in a mouse xenograft model.

Materials:

-

Human tumor cell line of interest

-

6-8 week old immunocompromised mice (e.g., athymic nude or SCID)

-

Sterile PBS

-

Matrigel (optional)

-

CGP77675

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Oral gavage needles

-

Calipers

Procedure:

-

Tumor Cell Implantation:

-

Harvest cultured tumor cells and resuspend them in sterile PBS, potentially mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow to a palpable size.

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using a standard formula (e.g., (Width² x Length) / 2).

-

-

Treatment Administration:

-

When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

Prepare a suspension of CGP77675 in the vehicle solution.

-

Administer CGP77675 or vehicle control to the mice via oral gavage at the desired dosage and schedule (e.g., daily). Published studies have used doses ranging from 1 to 50 mg/kg.

-

-

Efficacy and Toxicity Assessment:

-

Continue to monitor tumor volume and mouse body weight throughout the study. Body weight changes can indicate treatment-related toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Signaling Pathways

CGP77675's mechanism of action involves the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Inhibition of Src-Mediated Signaling

CGP77675 directly inhibits Src family kinases, which are central nodes in various signaling cascades that regulate cell proliferation, survival, migration, and adhesion. Downstream of receptor tyrosine kinases (RTKs) and integrins, Src activation leads to the phosphorylation of multiple substrates, including Focal Adhesion Kinase (FAK) and paxillin. Inhibition of Src by CGP77675 disrupts these downstream events.

Maintenance of Embryonic Stem Cell Pluripotency ("Alternative 2i")

CGP77675 is utilized in a novel dual-inhibitor combination, termed "alternative 2i," along with an inhibitor of Glycogen Synthase Kinase 3 (GSK3), such as CHIR99021. This combination effectively maintains the self-renewal and pluripotency of mouse embryonic stem cells (mESCs). While GSK3 inhibition promotes the expression of key pluripotency factors, Src inhibition blocks differentiation signals that can be triggered by the mechanical environment.

This guide provides a comprehensive technical resource for researchers working with this compound. The detailed protocols and pathway diagrams are intended to facilitate experimental design and a deeper understanding of this important Src family kinase inhibitor.

References

CGP77675 Hydrate: A Technical Guide for Researchers

Abstract: CGP77675 hydrate (B1144303) is a potent and orally active inhibitor of Src family kinases (SFKs). This document provides a comprehensive overview of its chemical properties, mechanism of action, and applications in scientific research. It is intended for researchers, scientists, and professionals in the field of drug development and cell biology, offering detailed quantitative data, experimental methodologies, and visual representations of its role in cellular signaling.

Chemical and Physical Properties

CGP77675 hydrate is a pyrrolo[2,3-d]pyrimidine derivative that acts as a selective inhibitor of Src family tyrosine kinases. Its fundamental characteristics are crucial for its application in experimental settings.

Formal Name: 1-[2-[4-[4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]ethyl]-4-piperidinol, hydrate

Chemical Structure:

-

SMILES: OC1CCN(CCC2=CC=C(N3C4=NC=NC(N)=C4C(C5=CC=CC(OC)=C5)=C3)C=C2)CC1.O

-

InChI Code: InChI=1S/C26H29N5O2.H2O/c1-33-22-4-2-3-19(15-22)23-16-31(26-24(23)25(27)28-17-29-26)20-7-5-18(6-8-20)9-12-30-13-10-21(32)11-14-30;/h2-8,15-17,21,32H,9-14H2,1H3,(H2,27,28,29);1H2

Quantitative Data Summary

The inhibitory activity of CGP77675 has been quantified against a range of kinases, demonstrating its potency and selectivity. This data is summarized in the table below for ease of comparison.

| Target | Assay Type | IC₅₀ Value | Reference |

| c-Src | Peptide Substrate Phosphorylation | 5-20 nM | |

| c-Src | Autophosphorylation | 40 nM | |

| Lck | Kinase Activity | 290 nM (0.29 µM) | |

| c-Yes | Kinase Activity | Low nanomolar | |

| EGFR | Kinase Activity | 150 nM (0.15 µM) | |

| KDR (VEGFR2) | Kinase Activity | 1000 nM (1.0 µM) | |

| v-Abl | Kinase Activity | 310 nM (0.31 µM) | |

| FAK | Cellular Phosphorylation | 200 nM (0.2 µM) | |

| Paxillin | Cellular Phosphorylation | 500 nM (0.5 µM) | |

| Bone Resorption | PTH-induced in rat fetal long bones | 800 nM (0.8 µM) |

| Physicochemical Properties | Value | Reference |

| Molecular Formula | C₂₆H₂₉N₅O₂ • xH₂O | |

| Formula Weight (anhydrous) | 443.5 g/mol | |

| Purity | ≥98% | |

| Solubility | DMSO: 10 mg/ml |

Mechanism of Action and Signaling Pathways

CGP77675 exerts its biological effects by inhibiting Src family kinases (SFKs), a group of non-receptor tyrosine kinases that play critical roles in various cellular processes. SFKs, including Src, Lck, and Fyn, are key components of signaling pathways that regulate cell growth, differentiation, adhesion, and migration. By binding to the ATP-binding site of the kinase domain, CGP77675 prevents the phosphorylation of downstream substrates.

The inhibition of Src by CGP77675 disrupts multiple signaling cascades. For instance, Src is known to phosphorylate focal adhesion kinase (FAK) and paxillin, which are crucial for cell adhesion and migration. Furthermore, Src activity influences major signaling pathways such as the PI3K/Akt/mTOR and Ras/MAPK pathways, which are central to cell survival and proliferation.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible application of CGP77675. Below are generalized methodologies for common assays used to characterize its activity.

In Vitro Kinase Assay

This protocol outlines the measurement of Src kinase activity inhibition by CGP77675 using a peptide substrate.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Dilute recombinant active Src kinase to the desired concentration in the reaction buffer.

-

Prepare a solution of a specific peptide substrate (e.g., poly-Glu-Tyr) and ATP (at or near its Km for Src).

-

Prepare a serial dilution of CGP77675 in DMSO, followed by a final dilution in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the Src kinase solution.

-

Add the diluted CGP77675 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the peptide substrate and ATP mixture.

-

Incubate the reaction at 30°C for a specified duration (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection and Analysis:

-

Quantify the phosphorylated substrate. This can be achieved using various methods, such as ELISA with a phospho-specific antibody, or radiometric assays using [γ-³²P]ATP.

-

Calculate the percentage of inhibition for each CGP77675 concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cellular Phosphorylation Assay (Western Blot)

This protocol describes how to assess the effect of CGP77675 on the phosphorylation of Src substrates within a cellular context.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., osteoclast precursors or cancer cell lines with active Src signaling) to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal signaling, if necessary.

-

Treat the cells with various concentrations of CGP77675 (and a vehicle control) for a specified time (e.g., 2 hours).

-

If required, stimulate the cells with a growth factor or other agonist to activate Src signaling.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Normalize protein amounts for all samples and denature by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a Src substrate (e.g., phospho-FAK Tyr397).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for the total protein (e.g., total FAK) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein signal to the total protein signal.

-

Calculate the reduction in phosphorylation at different CGP77675 concentrations compared to the control to determine its cellular efficacy.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of CGP77675 in a cell-based assay.

CGP77675 Hydrate: A Technical Guide to its Target Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP77675 hydrate (B1144303) is a potent and orally active small molecule inhibitor primarily targeting Src family kinases (SFKs). Due to its specificity, it serves as a critical tool in elucidating the roles of these kinases in various cellular processes. This technical guide provides an in-depth overview of the target kinases of CGP77675, presenting quantitative data, detailed experimental methodologies for kinase inhibition assays, and visualizations of the relevant signaling pathways.

Core Target Kinases and Inhibitory Potency

CGP77675 demonstrates high potency against several members of the Src family of non-receptor tyrosine kinases. Its inhibitory activity extends to other tyrosine kinases as well, albeit with varying degrees of efficacy. The following table summarizes the in vitro inhibitory concentrations (IC50) of CGP77675 against its key kinase targets.

| Kinase Target | IC50 Value | Notes |

| Src Family Kinases | ||

| c-Src (peptide substrate) | 5-20 nM | Inhibition of the phosphorylation of a synthetic peptide substrate (poly-Glu-Tyr).[1][2] |

| c-Src (autophosphorylation) | 40 nM | Inhibition of the autophosphorylation of purified c-Src.[1][2] |

| Lck | 290 nM | A member of the Src family, crucial for T-cell signaling.[1][2] |

| c-Yes | Low nanomolar | Another member of the Src family. |

| Other Kinases | ||

| EGFR | 150 nM | Epidermal Growth Factor Receptor.[1][2] |

| v-Abl | 310 nM | Abelson murine leukemia viral oncogene homolog 1.[1][2] |

| KDR (VEGFR2) | 1.0 µM | Kinase insert domain receptor, a vascular endothelial growth factor receptor.[1][2] |

| FAK | 200 nM | Focal Adhesion Kinase.[3] |

Signaling Pathways Modulated by CGP77675

The inhibition of its target kinases allows CGP77675 to modulate several critical cellular signaling pathways. Understanding these pathways is essential for interpreting experimental results and predicting the compound's effects in biological systems.

Src Signaling Pathway

c-Src is a central node in numerous signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Its inhibition by CGP77675 can lead to the downstream modulation of pathways such as the Ras-MAPK and PI3K/Akt signaling cascades.

Lck Signaling in T-Cell Activation

Lck is a critical kinase in the T-cell receptor (TCR) signaling cascade, essential for T-cell development and activation.[4] Inhibition of Lck by CGP77675 can suppress T-cell activation, a mechanism relevant in the context of autoimmune diseases and transplant rejection.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates multiple signaling cascades involved in cell growth and proliferation. CGP77675 can inhibit EGFR signaling, which is a common target in oncology.

Experimental Protocols for Kinase Inhibition Assays

The following are representative protocols for determining the inhibitory activity of compounds like CGP77675 against its target kinases. These are generalized methodologies based on common practices in the field.

In Vitro c-Src Kinase Inhibition Assay (Radiometric)

This protocol is a representative method for measuring the inhibition of c-Src kinase activity using a radioactive ATP isotope and a synthetic peptide substrate.

Workflow Diagram:

Materials:

-

Recombinant human c-Src kinase

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

CGP77675 hydrate

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

[γ-32P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (for washing)

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of CGP77675 in the kinase assay buffer.

-

In a reaction tube, add the kinase assay buffer, the diluted CGP77675 (or vehicle control), and the c-Src enzyme. Pre-incubate for 10 minutes at room temperature.

-

Prepare a reaction mixture containing the poly(Glu,Tyr) substrate and [γ-32P]ATP in the kinase assay buffer.

-

Initiate the kinase reaction by adding the ATP/substrate mixture to the enzyme/inhibitor mixture.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is within the linear range.

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper discs multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of CGP77675 relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Lck Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a non-radioactive method for assessing Lck kinase activity and its inhibition, measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human Lck kinase

-

Protein Tyrosine Kinase Substrate (e.g., Poly-Glu,Tyr 4:1)[4][5]

-

This compound

-

Kinase Assay Buffer (specific to the assay kit, e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Luminometer

Procedure:

-

Prepare serial dilutions of CGP77675.

-

To the wells of a white 96-well plate, add the Lck enzyme, the substrate, and the diluted CGP77675 (or vehicle).

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[5]

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value for CGP77675 based on the dose-response curve.

EGFR Autophosphorylation Inhibition Assay (Cell-Based ELISA)

This protocol outlines a method to measure the inhibitory effect of CGP77675 on the autophosphorylation of EGFR in a cellular context.

Materials:

-

A431 cells (or other cells overexpressing EGFR)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound

-

Epidermal Growth Factor (EGF)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

ELISA plate coated with an EGFR capture antibody

-

Detection antibody specific for phosphorylated tyrosine (p-Tyr)

-

HRP-conjugated secondary antibody

-

Substrate for HRP (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Seed A431 cells in a 96-well plate and grow to near confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Treat the cells with various concentrations of CGP77675 for a specified time (e.g., 2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) to induce EGFR autophosphorylation.

-

Wash the cells with cold PBS and then lyse them.

-

Transfer the cell lysates to the ELISA plate pre-coated with an anti-EGFR antibody and incubate to capture the receptor.

-

Wash the plate and add a p-Tyr detection antibody.

-

After incubation and washing, add an HRP-conjugated secondary antibody.

-

Wash again and add the HRP substrate. Stop the reaction after a suitable color development.

-

Read the absorbance at the appropriate wavelength.

-

Determine the IC50 of CGP77675 for the inhibition of EGF-induced EGFR phosphorylation.

Conclusion

This compound is a valuable pharmacological tool for the study of Src family kinases and their roles in cellular signaling. Its potent and relatively selective inhibitory profile makes it suitable for a wide range of in vitro and in vivo applications. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing CGP77675 to investigate kinase-driven biological processes and for those involved in the development of novel kinase inhibitors.

References

CGP77675 Hydrate: An In-depth Technical Guide on IC50 Values, Signaling Pathways, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Src family kinase inhibitor, CGP77675 hydrate. It details its inhibitory potency against a range of kinases, delves into the signaling pathways it modulates, and outlines the experimental methodologies used to determine its activity.

Quantitative Inhibitory Potency of this compound

CGP77675 is a potent inhibitor of Src family kinases and other associated kinases. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, have been determined against various targets through in vitro biochemical and cellular assays. The following table summarizes the reported IC50 values for this compound.

| Target Kinase/Process | IC50 Value | Assay Type/Substrate | Reference(s) |

| Biochemical Assays | |||

| Purified Src (autophosphorylation) | 40 nM | In vitro kinase assay | |

| Purified Src (peptide substrate) | 5 - 20 nM | In vitro kinase assay | |

| Src | 20 nM | In vitro kinase assay | [1] |

| Lck | 290 nM | In vitro kinase assay | [1] |

| v-Abl | 310 nM | In vitro kinase assay | [1] |

| EGFR | 150 nM | In vitro kinase assay | [1] |

| KDR (VEGFR2) | 1.0 µM | In vitro kinase assay | [1] |

| FAK | 200 nM | In vitro kinase assay | |

| c-Yes | Low nanomolar | In vitro kinase assay | [2] |

| Poly-Glu-Tyr Phosphorylation | 5.5 nM | In vitro kinase assay | [1] |

| Optimal Src Substrate (OSS) Peptide | 16.7 nM | In vitro kinase assay | [1] |

| Cellular Assays | |||

| Parathyroid hormone-induced bone resorption | 0.8 µM | Rat fetal long bone cultures | [1] |

| Tyrosine phosphorylation of Fak | 0.2 µM | IC8.1 cells | [1] |

| Tyrosine phosphorylation of paxillin (B1203293) | 0.5 µM | IC8.1 cells | [1] |

| Tyrosine phosphorylation of Src | 5.7 µM | IC8.1 cells | [1] |

Signaling Pathways Modulated by CGP77675

CGP77675 primarily exerts its effects by inhibiting Src family kinases, which are pivotal regulators of numerous cellular signaling pathways. These pathways control fundamental processes such as cell growth, proliferation, differentiation, migration, and survival.

Src Kinase Activation and Downstream Signaling

Src kinases are non-receptor tyrosine kinases that are maintained in an inactive state through intramolecular interactions. Activation occurs through dephosphorylation of a C-terminal tyrosine residue (Tyr527) and autophosphorylation of a tyrosine residue in the activation loop (Tyr416). Once active, Src can phosphorylate a multitude of downstream substrates, initiating several signaling cascades.

Caption: Src Kinase Activation and Inhibition by CGP77675.

Src-Mediated FAK and Paxillin Phosphorylation in Cell Adhesion

Focal Adhesion Kinase (FAK) and paxillin are key components of focal adhesions, which are crucial for cell adhesion and migration. Src plays a central role in the phosphorylation of both FAK and paxillin. The phosphorylation of paxillin on tyrosine residues creates docking sites for other signaling proteins, thereby regulating cell spreading and motility. CGP77675, by inhibiting Src, can effectively block the phosphorylation of these substrates.

Caption: Src-FAK-Paxillin Signaling in Cell Adhesion.

Experimental Protocols

The determination of IC50 values for kinase inhibitors like CGP77675 involves both biochemical and cell-based assays. Below are detailed, generalized protocols that represent common methodologies in the field.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to determine the IC50 of an inhibitor against a purified kinase by measuring the amount of ADP produced.

Materials:

-

Recombinant purified kinase (e.g., Src)

-

Kinase-specific peptide substrate

-

This compound

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of CGP77675 in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

-

Reaction Setup:

-

In a 384-well plate, add 2.5 µL of the diluted CGP77675 or vehicle (DMSO) to the appropriate wells.

-

Add 2.5 µL of the kinase solution (e.g., 5 ng/µL in kinase buffer).

-

Pre-incubate for 15 minutes at room temperature.

-

-

Initiate Kinase Reaction:

-

Add 5 µL of a substrate/ATP mixture (e.g., 50 µM peptide substrate and 50 µM ATP in kinase buffer).

-

Incubate for 60 minutes at 30°C.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each CGP77675 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Cellular Phosphorylation Assay (Western Blot)

This protocol outlines a method to determine the effect of CGP77675 on the phosphorylation of a target protein within a cellular context.

Materials:

-

Cell line of interest (e.g., a cell line with active Src signaling)

-

Complete cell culture medium

-

This compound

-

Stimulant (if required to induce phosphorylation, e.g., growth factor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (total and phospho-specific for the target protein, e.g., FAK, paxillin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Starve the cells in serum-free medium for a specified time if necessary.

-

Treat the cells with various concentrations of CGP77675 for a predetermined duration.

-

If applicable, stimulate the cells with a growth factor or other agent to induce phosphorylation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody for the total target protein as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total protein.

-

Normalize the phospho-protein signal to the total protein signal for each sample.

-

Calculate the percentage of inhibition of phosphorylation at each CGP77675 concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflows

The following diagrams illustrate the general workflows for the experimental protocols described above.

Caption: Workflow for a Biochemical Kinase Inhibition Assay.

Caption: Workflow for a Cellular Phosphorylation Assay.

References

CGP77675 Hydrate in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP77675 hydrate (B1144303) is a potent and selective inhibitor of Src family kinases (SFKs), a group of non-receptor tyrosine kinases that are frequently dysregulated in a variety of human cancers. Aberrant Src signaling contributes to multiple aspects of tumor development, including proliferation, survival, migration, and invasion. This technical guide provides an in-depth overview of CGP77675 hydrate, its mechanism of action, and its application in cancer research. It includes a summary of its inhibitory activity, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction to this compound

CGP77675 is an orally active and potent small molecule inhibitor that targets the ATP-binding site of Src family kinases. By doing so, it effectively blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that drive oncogenesis. Its selectivity for SFKs makes it a valuable tool for elucidating the role of these kinases in cancer biology and as a potential therapeutic agent.

Mechanism of Action

CGP77675 exerts its anti-cancer effects by inhibiting the kinase activity of Src family members, including c-Src, Lck, and c-Yes. Src kinases are key components of multiple signaling pathways that regulate cell growth, adhesion, and motility.[1] Upon activation by various upstream signals, such as receptor tyrosine kinases (RTKs) and integrins, Src phosphorylates a multitude of downstream effector proteins.

Key signaling pathways modulated by Src and consequently inhibited by CGP77675 include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and survival.

-

PI3K/AKT/mTOR Pathway: This cascade plays a central role in cell growth, metabolism, and survival.

-

STAT3 Pathway: Activation of STAT3 by Src promotes the transcription of genes involved in cell proliferation and survival.

-

Focal Adhesion Kinase (FAK) and Paxillin (B1203293) Signaling: Src-mediated phosphorylation of FAK and paxillin is critical for cell adhesion, migration, and invasion.

Quantitative Data

The inhibitory activity of CGP77675 has been characterized against several kinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

| Target Kinase | IC50 (nM) | Notes |

| c-Src (Peptide Substrate) | 5-20 | Inhibition of the phosphorylation of peptide substrates.[1] |

| c-Src (Autophosphorylation) | 40 | Inhibition of purified Src autophosphorylation.[1] |

| c-Yes | Low Nanomolar | Specific IC50 not detailed in the provided results. |

| Lck | 290 | A member of the Src family kinases.[1] |

| EGFR | 150 | Epidermal Growth Factor Receptor.[1] |

| KDR (VEGFR2) | 1000 | Kinase insert domain receptor. |

| v-Abl | 310 | Abelson murine leukemia viral oncogene homolog 1.[1] |

Signaling Pathways

The following diagrams illustrate the central role of Src in cancer-related signaling and the points of intervention for CGP77675.

Experimental Protocols

This section provides detailed methodologies for key experiments involving CGP77675.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of CGP77675 on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of CGP77675 in culture medium. Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of CGP77675 or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of CGP77675 for each cell line.

Western Blot Analysis of Src, FAK, and Paxillin Phosphorylation

This protocol is designed to detect changes in the phosphorylation status of Src and its key substrates, FAK and paxillin, following treatment with CGP77675.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

DMSO

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes